Molecular Weight Differentiation from Non-Halogenated and Chlorinated Analogs
The presence and identity of the halogen substituent directly control molecular weight (MW), a key parameter in drug-likeness assessments. 3-bromo-N-(1H-imidazol-2-ylmethyl)aniline (MW = 252.11 g/mol) is significantly heavier than its non-halogenated parent N-(1H-imidazol-2-ylmethyl)aniline (MW = 173.21 g/mol) and its 4-chloro analog (MW = 207.66 g/mol) [1]. This 45% and 21% increase in mass, respectively, reflects the heavier bromine atom and can influence passive membrane permeability, metabolic stability, and target-binding enthalpy, making the brominated congener a distinct starting point for lead optimization campaigns that require a specific balance of lipophilicity and molecular size.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 252.11 |
| Comparator Or Baseline | Non‑halogenated parent: 173.21; 4-Chloro analog: 207.66 |
| Quantified Difference | +78.90 (vs parent, +45.6%); +44.45 (vs 4-chloro, +21.4%) |
| Conditions | Calculated from molecular formula C₁₀H₁₀BrN₃; comparator data from PubChem/ChEMBL. |
Why This Matters
A 45% higher molecular weight compared to the parent scaffold places the compound in a different property space, potentially affecting permeability and bioavailability; scientists requiring a halogenated intermediate with moderate size but enhanced leaving-group potential for cross-coupling should select the 3-bromo variant.
- [1] MolBase. 4-chloro-N-(1H-imidazol-2-ylmethyl)aniline – CAS 166096-16-8. https://qiye.molbase.cn/166096-16-8.html (accessed 2026-05-06). View Source
